Cas no 886364-23-4 (4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine)

4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 9-methyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate
- 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
- 4H-1,4-Benzodiazepine-4-carboxylicacid, 1,2,3,5-tetrahydro-9-methyl-, 1,1-dimethylethyl ester
- 4H-1,4-Benzodiazepine-4-carboxylic acid, 1,2,3,5-tetrahydro-9-methyl-, 1,1-dimethylethyl ester
- tert-Butyl9-methyl-1,2,3,5-tetrahydro-4h-benzo[e][1,4]diazepine-4-carboxylate
- tert-butyl 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
- AKOS015842629
- 886364-23-4
- Z1505708800
- DTXSID60649616
- DB-031876
- 4-Boc-9-methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4] diazepine
- CS-0172076
- AC-9201
- AS-36660
- MFCD07369862
- EN300-7417336
- tert-butyl 9-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
- Q-102424
- 9-methyl-1,2,3,5-tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester
- tert-Butyl 9-methyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
- tert-butyl 9-methyl-1,2,3,5-tetrahydro-4H-benzo[e][1,4]diazepine-4-carboxylate
- 4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine
-
- MDL: MFCD07369862
- Inchi: 1S/C15H22N2O2/c1-11-6-5-7-12-10-17(9-8-16-13(11)12)14(18)19-15(2,3)4/h5-7,16H,8-10H2,1-4H3
- InChI Key: KRENOWDAKOGMIJ-UHFFFAOYSA-N
- SMILES: N1C2=C(C)C=CC=C2CN(C(OC(C)(C)C)=O)CC1
Computed Properties
- Exact Mass: 262.168
- Monoisotopic Mass: 262.168
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 41.6A^2
- XLogP3: 2.7
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.072
- Boiling Point: 386.5°C at 760 mmHg
- Flash Point: 187.6°C
- Refractive Index: 1.525
4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7417336-10.0g |
tert-butyl 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate |
886364-23-4 | 95.0% | 10.0g |
$1243.0 | 2025-03-21 | |
abcr | AB283696-5g |
9-Methyl-1,2,3,5-tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester, 97%; . |
886364-23-4 | 97% | 5g |
€1114.00 | 2025-02-21 | |
TRC | B663783-100mg |
4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-Benzo[E][1,4]Diazepine |
886364-23-4 | 100mg |
$ 95.00 | 2022-06-07 | ||
TRC | B663783-500mg |
4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-Benzo[E][1,4]Diazepine |
886364-23-4 | 500mg |
$ 320.00 | 2022-06-07 | ||
Enamine | EN300-7417336-2.5g |
tert-butyl 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate |
886364-23-4 | 95.0% | 2.5g |
$367.0 | 2025-03-21 | |
AstaTech | 55216-5/G |
4-BOC-9-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO[E][1,4]DIAZEPINE |
886364-23-4 | 97% | 5g |
$659 | 2023-09-17 | |
abcr | AB283696-1 g |
9-Methyl-1,2,3,5-tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester, 97%; . |
886364-23-4 | 97% | 1 g |
€357.80 | 2023-07-20 | |
Fluorochem | 041005-1g |
4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine |
886364-23-4 | 97% | 1g |
£216.00 | 2022-03-01 | |
abcr | AB283696-1g |
9-Methyl-1,2,3,5-tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester, 97%; . |
886364-23-4 | 97% | 1g |
€362.80 | 2025-02-21 | |
1PlusChem | 1P004B5G-2.5g |
tert-Butyl 9-methyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate |
886364-23-4 | 95% | 2.5g |
$516.00 | 2024-04-20 |
4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine Related Literature
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
Additional information on 4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine
Research Brief on 4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine (CAS: 886364-23-4)
The compound 4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine (CAS: 886364-23-4) has garnered significant attention in recent chemical and pharmaceutical research due to its potential applications in drug discovery and development. This benzodiazepine derivative, characterized by its unique structural framework, is being explored for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders. The Boc (tert-butoxycarbonyl) protecting group in the molecule enhances its stability and facilitates further synthetic modifications, making it a valuable intermediate in medicinal chemistry.
Recent studies have focused on the synthesis and characterization of 4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine, with an emphasis on optimizing reaction conditions to improve yield and purity. Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), have been employed to confirm the compound's structure and assess its chemical properties. Researchers have also investigated its potential as a precursor for the development of novel therapeutic agents, particularly in the treatment of anxiety, depression, and other CNS-related conditions.
In vitro and in vivo studies have provided preliminary insights into the compound's biological activity. For instance, its interaction with gamma-aminobutyric acid (GABA) receptors, a key target for anxiolytic and sedative drugs, has been explored. While the exact mechanism of action remains under investigation, early findings suggest that 4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine may modulate receptor activity, offering a promising avenue for further research. Additionally, its metabolic stability and pharmacokinetic profile are being evaluated to determine its suitability for clinical development.
The pharmaceutical industry has shown growing interest in this compound, with several patents filed for its use in drug formulations. Its versatility as a synthetic intermediate has also been highlighted in recent publications, where it has been incorporated into more complex molecules with enhanced therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into practical applications.
Despite the progress made, challenges remain in the development of 4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine-based therapies. Issues such as selectivity, toxicity, and bioavailability need to be addressed through rigorous preclinical studies. Future research directions may include structural optimization to improve drug-like properties and the exploration of new biological targets. The compound's potential in combination therapies and its role in addressing unmet medical needs in CNS disorders are also areas of active investigation.
In conclusion, 4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine (CAS: 886364-23-4) represents a promising candidate in the field of medicinal chemistry. Its unique structural features and pharmacological potential make it a subject of ongoing research, with the aim of developing innovative treatments for CNS disorders. Continued advancements in synthetic methodologies and biological evaluations will be crucial in unlocking its full therapeutic value.
886364-23-4 (4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine) Related Products
- 1804642-02-1(3-(Chloromethyl)-5-methoxy-2-methyl-4-(trifluoromethoxy)pyridine)
- 1805326-46-8(4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine)
- 1690029-40-3(rac-(3R,4R)-1-acetyl-4-methylpyrrolidine-3-carboxylic acid)
- 1349718-86-0(2-4-(hydroxymethyl)phenylbenzene-1-sulfonamide)
- 252760-02-4(2-(4-Methylthiophenyl)benzoic acid)
- 885521-40-4(3-bromo-4-chloro-2H-indazole)
- 2092224-86-5(ethyl (7S)-7-amino-5H,6H,7H-pyrrolo2,1-c1,2,4triazole-3-carboxylate)
- 560998-07-4(Benzenamine, 4-[(2,5-dimethylphenyl)thio]-)
- 730992-39-9(6-(piperidin-1-ylsulfonyl)-1H-benzimidazol-1-ol)
- 937604-82-5(2-[(2-chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid)
